molecular formula C13H14F3NO2 B2521170 (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid CAS No. 1049981-63-6

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2521170
CAS No.: 1049981-63-6
M. Wt: 273.255
InChI Key: KKADPQPSLBFPHI-KOLCDFICSA-N
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Description

“(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a pyrrolidine ring, which is a type of secondary amine. It also has a carboxylic acid group, a benzyl group, and a trifluoromethyl group .


Chemical Reactions Analysis

As a pyrrolidine derivative, this compound might undergo reactions typical of amines and carboxylic acids. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it acidic, and the trifluoromethyl group could influence its lipophilicity .

Scientific Research Applications

Influenza Neuraminidase Inhibitors

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid has been studied for its potential as an influenza neuraminidase inhibitor. Wang et al. (2001) describe the synthesis and structural analysis of a potent inhibitor, highlighting its interactions with the enzyme's active site. This compound showed notable interaction with the enzyme's positively charged and hydrophobic pockets, indicative of its potential in treating influenza (Wang et al., 2001).

Chemical Synthesis and Structural Analysis

The compound has been a focus in the realm of chemical synthesis and structural analysis. Studies have explored various synthesis routes and functionalization reactions, aiming to understand its structural attributes and potential applications in different fields. For instance, Yıldırım et al. (2005) investigated the functionalization reactions of pyrrolidine-2-one derivatives, shedding light on the chemical versatility and potential of such compounds (Yıldırım et al., 2005).

Crystal Structure Analysis

The crystal structure of compounds related to this compound has also been extensively studied. Research by Ye et al. (2020) on 5-(trifluoromethyl)picolinic acid monohydrate reveals intricate hydrogen-bonding networks, offering insights into the molecular interactions and packing behavior of such compounds (Ye et al., 2020).

Pharmaceutical Research

In the pharmaceutical domain, this compound and its derivatives have been explored for their potential medicinal properties. Galeazzi et al. (2003) synthesized a conformationally restricted analog of pregabalin, showcasing the compound's relevance in drug development and its potential therapeutic applications (Galeazzi et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of pyrrolidine derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses in drug development .

Properties

IUPAC Name

(2S,4R)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-8(5-10)4-9-6-11(12(18)19)17-7-9/h1-3,5,9,11,17H,4,6-7H2,(H,18,19)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKADPQPSLBFPHI-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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